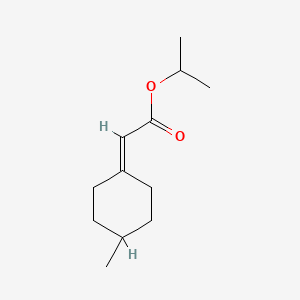

Propan-2-yl (4-methylcyclohexylidene)acetate

Description

Properties

CAS No. |

919769-08-7 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

propan-2-yl 2-(4-methylcyclohexylidene)acetate |

InChI |

InChI=1S/C12H20O2/c1-9(2)14-12(13)8-11-6-4-10(3)5-7-11/h8-10H,4-7H2,1-3H3 |

InChI Key |

MBQUVZKFPKWDSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=CC(=O)OC(C)C)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrazone Intermediate

One effective method involves the use of N-tosylhydrazones as intermediates. The general procedure is as follows:

Preparation of N-tosylhydrazones :

- Mix tosylhydrazide with a ketone in methanol at elevated temperatures (60 °C).

- The reaction typically completes within 0.5 to 3 hours, followed by solvent removal and purification via recrystallization or chromatography.

-

- The N-tosylhydrazone undergoes photochemical reaction in the presence of potassium carbonate and styrene or phenylacetylene under an argon atmosphere.

- This reaction is facilitated by UV light (390 nm), maintaining the mixture under reflux for approximately 16 hours.

- Post-reaction, the mixture is filtered and purified using silica gel chromatography to yield the desired alkene product.

This method has been documented to yield high purity products with good overall efficiency.

Direct Esterification Method

Another approach is direct esterification involving acetic acid and the corresponding alcohol:

Reagents :

- Use 4-methylcyclohexene and acetic acid as starting materials.

- A catalytic amount of sulfuric acid can be employed to enhance the reaction rate.

-

- Combine the cyclohexene and acetic acid in a round-bottom flask equipped with a reflux condenser.

- Heat the mixture under reflux conditions for several hours.

- After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product using an organic solvent such as dichloromethane.

-

- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Final purification can be achieved through column chromatography using hexane/ethyl acetate mixtures.

This method provides a straightforward pathway to synthesize this compound with moderate yields.

Alternative Synthetic Routes

Research has also explored alternative synthetic routes involving:

Boron-Catalyzed Reactions : Utilizing boronic acids in conjunction with alkenes to form carbon-carbon bonds that lead to cyclohexene derivatives.

Transition Metal-Catalyzed Reactions : Employing palladium or nickel catalysts for cross-coupling reactions that can yield substituted cyclohexenes suitable for further functionalization into acetates.

These methods have shown promise in enhancing yield and selectivity while minimizing by-products.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for this compound:

| Method | Key Steps | Yield (%) | Purification Technique | Advantages |

|---|---|---|---|---|

| Hydrazone Intermediate | N-tosylhydrazone formation + photochemical step | High | Silica gel chromatography | High purity, established methodology |

| Direct Esterification | Reaction of cyclohexene with acetic acid | Moderate | Column chromatography | Simple setup, fewer steps |

| Boron-Catalyzed Reaction | Alkenes + boronic acids | Variable | Varies | Potential for high selectivity |

| Transition Metal-Catalyzed | Cross-coupling reactions | Variable | Varies | Versatile, applicable to diverse substrates |

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-methylcyclohexylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halides or amines.

Scientific Research Applications

Propan-2-yl (4-methylcyclohexylidene)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-methylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following compounds share structural similarities with Propan-2-yl (4-methylcyclohexylidene)acetate, differing in substituents or functional groups:

*Inferred data; †Calculated based on structural analogy; ‡Estimated from similar compounds.

Key Observations:

Lipophilicity : The benzofuran-derived ester (XLogP3 = 4.3) exhibits higher lipophilicity than the target compound (estimated XLogP3 ~3.5) due to its aromatic methoxyphenyl group, enhancing membrane permeability for pharmaceutical applications .

Functional Group Impact : The 4-oxo group in methyl 2-(4-oxocyclohexylidene)acetate reduces lipophilicity (XLogP3 = 1.2) and increases reactivity, enabling participation in nucleophilic addition reactions .

Terpene Derivatives: 4-Terpinenyl acetate, a monoterpenoid, is structurally distinct but shares the cyclohexenyl-acetate motif. Its lower molecular weight (212.29 g/mol) and volatility make it suitable for fragrance formulations .

Biological Activity

Propan-2-yl (4-methylcyclohexylidene)acetate, also known as 2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antifungal, antibacterial, and cytotoxic effects.

Chemical Structure and Properties

The compound belongs to the class of esters and is characterized by the following chemical structure:

This structure includes a cyclohexylidene moiety which is significant for its biological interactions.

Antibacterial Activity

Research on closely related compounds has revealed promising antibacterial properties. For example, various hydrazone derivatives have been shown to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported around 64 µg/mL . Although specific data on this compound is scarce, the presence of similar functional groups in its structure may confer antibacterial activity.

Cytotoxicity and Antitumor Effects

Cytotoxicity studies are crucial for understanding the safety profile of any bioactive compound. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For instance, copper(II) complexes of hydrazones showed significant cytotoxicity against various cancer cell lines, including pancreatic and gastric cancers . While direct evidence for this compound's antitumor activity is not well-documented, its structural features may suggest potential for similar effects.

Safety and Toxicity

Safety assessments indicate that compounds related to this compound can cause skin irritation and serious eye damage . Understanding these hazards is essential for any therapeutic applications.

Summary of Findings

| Biological Activity | Evidence | Remarks |

|---|---|---|

| Antifungal | Indirect evidence from structural analogs | Potential activity suggested by related compounds |

| Antibacterial | MIC values around 64 µg/mL for similar compounds | Requires further investigation specific to this compound |

| Cytotoxicity | Induced apoptosis in cancer cell lines by related compounds | Direct studies needed for confirmation |

| Safety | Causes skin irritation and serious eye damage | Important for therapeutic considerations |

Q & A

Q. Q: What are the standard laboratory synthesis protocols for Propan-2-yl (4-methylcyclohexylidene)acetate, and how is reaction progress monitored?

A: The compound is synthesized via esterification or alkylation reactions. A typical procedure involves reacting 4-methylcyclohexanol derivatives with propan-2-yl acetate precursors under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored using thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as the solvent system. Post-reaction, the product is isolated via ethyl acetate extraction and purified via column chromatography. Structural confirmation is achieved using NMR and FTIR spectroscopy .

Advanced Structural Analysis

Q. Q: How can SHELX software be applied to resolve crystallographic ambiguities in this compound?

A: SHELX programs (e.g., SHELXD for phase determination and SHELXL for refinement) enable high-resolution crystal structure analysis. For this compound, challenges like twinning or weak diffraction can be addressed using SHELXE’s iterative phasing algorithms. Hydrogen bonding and steric interactions are refined via SHELXL’s restraints (e.g., DFIX, DANG). Cross-validation with R-free values ensures model accuracy .

Computational Interaction Studies

Q. Q: What methodologies are recommended for analyzing noncovalent interactions in this compound using computational tools?

A: Noncovalent interaction (NCI) analysis via Multiwfn calculates electron density-derived metrics (e.g., reduced density gradient) to visualize van der Waals forces and steric effects. Pair this with AutoDock4 to model ligand-receptor binding, incorporating receptor sidechain flexibility. For advanced studies, combine Quantum Mechanics/Molecular Mechanics (QM/MM) to assess interaction energies at electronic levels .

Data Contradiction Resolution

Q. Q: How should researchers address discrepancies in reported thermodynamic properties (e.g., melting points) of this compound?

A: Contradictions may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to validate melting points. Cross-reference with gas chromatography (GC) purity assays. For computational validation, employ Gaussian or ORCA to calculate Gibbs free energy and compare with experimental data. Statistical tools like Bland-Altman plots can quantify measurement agreement .

Advanced Reaction Optimization

Q. Q: What strategies optimize the stereoselective synthesis of this compound?

A: Stereochemical control requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective enzymatic esterification. Reaction conditions (solvent polarity, temperature) are tuned using Design of Experiments (DoE) frameworks. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD). For mechanistic insights, apply density functional theory (DFT) to model transition states .

Spectral Interpretation Challenges

Q. Q: How can overlapping NMR signals in this compound be deconvoluted?

A: Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve signal overlap in crowded regions (e.g., cyclohexylidene protons). Dynamic NMR (DNMR) analysis identifies conformational exchange processes. For complex splitting patterns, employ spin simulation software (e.g., MestReNova). Compare with computed chemical shifts via GIAO-DFT methods .

Environmental and Safety Considerations

Q. Q: What are the best practices for handling hazardous byproducts during this compound synthesis?

A: Implement real-time GC-MS monitoring to detect volatile byproducts (e.g., alkyl halides). Use scrubbers for acidic off-gases and solid-phase extraction for aqueous waste. Safety protocols include PPE (gloves, goggles) and fume hoods. For toxicity assessment, consult GHS hazard codes and perform Ames tests for mutagenicity .

Advanced Applications in Drug Development

Q. Q: How is this compound utilized in prodrug design?

A: The ester group serves as a hydrolyzable prodrug linker. Stability studies in simulated physiological conditions (pH 7.4 buffer, 37°C) quantify release kinetics. Use LC-MS to track metabolite formation. Molecular dynamics simulations predict hydrolysis rates in enzyme-binding pockets (e.g., esterases). Validate bioavailability via in vitro Caco-2 cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.